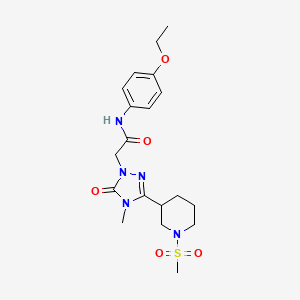

N-(3-(1,1-二氧异噻唑烷-2-基)苯基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide” belongs to a class of compounds known for their broad chemical and biological applications. The interest in these compounds arises from their structural uniqueness, which enables a wide range of chemical reactions and biological activities. This introduction sets the stage for a deeper exploration into the compound's synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related compounds involves several key steps, including condensation reactions, treatment with hydrazine, and subsequent reactions to form pyrazole derivatives. For instance, Patel and Dhameliya (2010) described the synthesis of similar compounds through facile condensation with aromatic aldehydes, followed by reactions with hydrazine to yield pyrazole derivatives, showcasing the versatility of these molecules in chemical synthesis (Patel & Dhameliya, 2010).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a 1,1-dioxidoisothiazolidin-2-yl group attached to a phenyl ring, which significantly influences their chemical behavior. Zanotti et al. (1980) demonstrated the structure and stereochemistry of a related 2-amino-oxazolidinone through X-ray crystal analysis, highlighting the importance of this structural motif (Zanotti et al., 1980).

Chemical Reactions and Properties

Chemical reactions involving compounds with the isothiazolidinone moiety are diverse, including base-catalyzed reactions leading to oxazolidinones and interactions with electrophiles to form chiral hexahydro-4-pyrimidinones and oxazolidines. Hajji et al. (2002) explored the chemoselective reactions of similar compounds, providing insight into the reactivity and potential transformations of these molecules (Hajji et al., 2002).

科学研究应用

抗菌活性

Jang等人(2004年)的研究合成了一系列具有多样化N取代基的4-芳基哌嗪-1-基-3-苯基噁唑啉-2-酮衍生物,包括硫代酰胺、二硫代氨基甲酸盐和硫代氨基甲酸盐,并评估它们作为抗MRSA和VRE耐药革兰氏阳性菌株的抗菌剂。这些化合物在体外显示出强大的活性,但在体内与利奈唑相比活性较低,表明有进一步开发为抗菌剂的潜力(Jang et al., 2004)。

抗癌活性

Kumar等人(2009年)的研究侧重于合成功能化氨基酸衍生物作为设计抗癌剂的新药效团。合成了一系列N-取代的1-N-(叔丁氧羰基)-2,2-二甲基-4-苯基-5-噁唑啉羧酰胺衍生物,并显示出对人类癌细胞系,包括卵巢癌和口腔癌的细胞毒性。这突显了这些衍生物在抗癌药物设计中的潜力(Kumar et al., 2009)。

抗炎和免疫调节活性

Humar等人(2008年)的研究探讨了与感兴趣的化学结构相关的硫代酰胺的免疫调节效应,通过抑制NF-κB途径表现出抗炎特性。这些发现表明这类化合物在开发新的抗炎药物中的潜在用途(Humar et al., 2008)。

安全和危害

The safety and hazards associated with “N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide” are not explicitly mentioned in the search results. However, a related compound, “3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid”, has a Material Safety Data Sheet (MSDS) available4.

未来方向

“N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide” is a versatile material with potential applications in various scientific research fields. Its unique structure allows for diverse experimentation, making it a promising candidate for drug discovery, catalysis, and material science studies1.

属性

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-2-12(15)13-10-5-3-6-11(9-10)14-7-4-8-18(14,16)17/h3,5-6,9H,2,4,7-8H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNLDVYZMOLXIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2487215.png)

![Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2487220.png)

![6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![7-(2-{[(4-Chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2487222.png)

![3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2487227.png)

![Ethyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2487228.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2487233.png)